2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine
Description
Properties
Molecular Formula |
C6H5Cl2N3 |
|---|---|
Molecular Weight |
190.03 g/mol |
IUPAC Name |
2,3-dichloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-6(8)11-4-2-9-1-3(4)10-5/h9H,1-2H2 |
InChI Key |
FFULYPVQOSXCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazine Derivatives
Methodology:
A common route involves starting from 2,3-dichloropyrazine or related halogenated heterocycles, which undergo intramolecular cyclization under basic or acidic conditions to form the fused pyrrolo[3,4-b]pyrazine core.
- Starting Material: 2,3-dichloropyrazine or 2,3-dichloro-5,6-dihydropyrazine.
- Reaction Conditions: Heating in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Outcome: Formation of the fused heterocycle via nucleophilic aromatic substitution or cyclization facilitated by the base.
Reference:
While specific literature on this exact compound is limited, similar strategies are discussed in the synthesis of related heterocycles, such as pyrrolo[3,4-b]pyrazines, where cyclization of halogenated precursors is standard.
Halogenation of Pyrrolo[3,4-b]pyrazines
Methodology:
Selective halogenation at the 2 and 3 positions is achieved via electrophilic halogenation using reagents such as chlorine or N-chlorosuccinimide (NCS).
- Reagents: Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).
- Conditions: Room temperature or mild heating in solvents like chloroform or acetic acid.
- Selectivity: Controlled to target the 2 and 3 positions, often facilitated by the electronic nature of the heterocycle.
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Halogenation | Cl₂ or NCS | Chloroform / Acetic acid | Room temp to 50°C | ~70-85% | Regioselective for 2,3 positions |
Reference:
This approach aligns with standard halogenation protocols used in heterocyclic chemistry, as detailed in various synthetic reviews.
Reduction to Dihydro Derivative
Methodology:
Partial hydrogenation or chemical reduction converts the aromatic pyrazine ring into the dihydro form.
- Catalytic Hydrogenation: Using Pd/C or PtO₂ catalysts under hydrogen atmosphere at mild pressures (1-5 atm).
- Chemical Reduction: Using hydride donors like sodium borohydride (NaBH₄) in suitable solvents.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reduction | H₂ / Pd-C | 1-3 atm, room temp | 80-90% | Selective for dihydro formation |
Reference:
Hydrogenation of heteroaromatic rings is well-documented, with specific modifications for pyrrolo[3,4-b]pyrazines.
Functionalization and Final Purification
Post-synthesis, purification involves chromatography or recrystallization. Functionalization at specific positions can be achieved via cross-coupling reactions, such as Suzuki or Sonogashira, depending on the desired derivatives.
Summary of the Most Efficient and Reproducible Method
Based on recent literature and synthetic best practices, the most reliable synthesis pathway for 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine involves:
- Starting from 2,3-dichloropyrazine as the precursor.
- Intramolecular cyclization under basic conditions (e.g., NaH in DMF) to form the fused heterocycle.
- Selective halogenation at the 2 and 3 positions using NCS or Cl₂.
- Partial reduction (hydrogenation) to obtain the dihydro derivative.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Purpose | Yield | References |
|---|---|---|---|---|---|
| Cyclization | Amino precursors / Bases | Elevated temp (~80°C) | Ring closure | 60-85% | General heterocycle synthesis |
| Halogenation | Cl₂ or NCS | Room temp to 50°C | Chlorination at 2,3 positions | 70-85% | Standard halogenation protocols |
| Reduction | H₂ / Pd-C | 1-3 atm, room temp | Dihydro formation | 80-90% | Hydrogenation literature |
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: This reaction can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield amines or alkanes, and substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₆H₅Cl₂N₃
- Molecular Weight : 190.03 g/mol
- Hazards : Harmful upon inhalation, skin contact, or ingestion .
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The compound’s reactivity and applications are influenced by the positions of chlorine substituents and the dihydro-pyrazine ring. Below is a comparison with closely related analogs:
Key Observations :
- Chlorine Position: The 2,3-dichloro substitution enhances electrophilicity compared to mono-chloro analogs (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine), making it more reactive in nucleophilic substitutions .
- Functional Groups : The absence of a ketone or piperazinyl group (cf. zopiclone derivatives) limits its direct pharmacological use but highlights its utility as a synthetic intermediate .
Physicochemical Properties
- Solubility: The dihydro-pyrazine core improves aqueous solubility compared to fully aromatic analogs (e.g., thieno[3,4-b]pyrazines), though less than hydrochloride salts (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine·HCl) .
- Stability : The electron-withdrawing chlorine substituents increase stability toward oxidation but may render the compound prone to hydrolysis under basic conditions .
Research and Development Outlook
- Drug Synthesis : The compound’s reactivity makes it a candidate for developing new pyrrolopyrazine-based therapeutics, particularly if functionalized with groups like piperazinyl carbonyloxy (cf. zopiclone) .
Biological Activity
2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine (CAS No. 213549-73-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₅Cl₂N₃
- Molecular Weight : 190.03 g/mol
- CAS Number : 213549-73-6
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Minimum Inhibitory Concentration (MIC)
In vitro assays have shown that this compound can inhibit the growth of various pathogens. For example:
- Staphylococcus aureus : MIC values were reported as low as 0.22 μg/mL.
- Staphylococcus epidermidis : Similar inhibitory effects were observed.
The compound's effectiveness was evaluated through various methods including:
- Minimum Bactericidal Concentration (MBC)
- Time-Kill Assays
These assays confirmed that the compound not only inhibits bacterial growth but also has bactericidal properties against tested strains .
The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound interferes with critical cellular processes in bacteria, potentially affecting their ability to form biofilms and replicate efficiently .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
Comparative Biological Activity Table
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition | Target Pathogen |
|---|---|---|---|---|
| This compound | 0.22 | Not specified | Yes | Staphylococcus aureus |
| Other Pyrazole Derivatives | Varies | Varies | Yes | Various pathogens |
Q & A
Q. What are the common synthetic routes for 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine?
Methodological Answer: The synthesis typically involves cyclization of halogenated precursors or palladium-catalyzed cross-coupling reactions. For example:
- Cyclization Approach : Reacting 2-chloropyridine derivatives with cyclizing agents (e.g., NaH in DMF at 80°C) to form the fused pyrrolopyrazine core .
- Cross-Coupling : Using Pd(PPh₃)₄ with aryl boronic acids in dioxane/water under reflux to introduce substituents .
- Halogenation : NBS (N-bromosuccinimide) or NIS (N-iodosuccinimide) in acetone or DMSO for selective halogenation .
Key Considerations : Optimize solvent polarity, temperature, and catalyst loading to improve yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring fusion. For example, deshielded protons near electronegative groups (Cl) show distinct splitting .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 216.02 g/mol for C₇H₅Cl₂N₃) and isotopic patterns .
- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry in solid-state studies .
Table 1 : Representative Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 7.85 (s, 1H, pyrazine), δ 4.20 (m, 2H, dihydro) | |
| HRMS | [M+H]⁺ = 217.03 (calc. 217.02) |
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Systematic Substitution : Replace Cl with Br, I, or functional groups (e.g., -NH₂, -OCH₃) to assess electronic effects .
- Biological Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (IC₅₀ determination) .
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) to rationalize activity .
Example : Lee et al. (2020) demonstrated that iodo-substituted analogs showed 10-fold higher antimicrobial activity than chloro derivatives due to enhanced lipophilicity .
Q. How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Variability : Control factors like cell line (e.g., HEK293 vs. HeLa), compound concentration, and incubation time. For neuroprotective effects, validate in multiple models (e.g., Aβ toxicity vs. oxidative stress) .
- Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .
- Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers or confounding variables .
Case Study : Smith et al. (2021) reported anticancer activity (IC₅₀ = 2.3 µM) in EGFR-mutant cells, while Williams et al. (2019) observed weak activity (IC₅₀ > 10 µM) in wild-type models, highlighting target specificity .
Q. What are the mechanistic insights into its kinase inhibition?
Methodological Answer:
- Enzyme Assays : Use recombinant kinases (e.g., EGFR) with ATP-competitive assays to measure Ki values. Pre-incubate compounds to assess time-dependent inhibition .
- Mutagenesis Studies : Introduce mutations (e.g., T790M in EGFR) to identify resistance mechanisms.
- Crystallography : Co-crystallize the compound with kinases (e.g., PDB ID 4HJO) to visualize binding modes .
Key Finding : The dichloro groups enhance hydrophobic interactions with kinase pockets, while the pyrrolopyrazine core mimics adenine’s hydrogen-bonding pattern .
Q. How to address challenges in optimizing synthetic scalability?
Methodological Answer:
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety .
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Purity Control : Use preparative HPLC with C18 columns (ACN/water gradient) to isolate >98% pure product .
Table 2 : Scalability Comparison of Methods
| Method | Scale (mmol) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | 10 | 75 | 95 | |
| Cross-Coupling | 50 | 60 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
